

Branebrutinib: A Technical Guide to a Highly Selective Covalent BTK Inhibitor

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Abstract

Branebrutinib (BMS-986195) is a potent and highly selective, orally administered, covalent inhibitor of Bruton's tyrosine kinase (BTK). As a key mediator in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, BTK is a critical therapeutic target for a range of B-cell malignancies and autoimmune diseases. **Branebrutinib** distinguishes itself through its rapid, irreversible binding to a cysteine residue in the BTK active site, leading to profound and sustained target inhibition long after the compound has been cleared from systemic circulation. This high selectivity, particularly against other kinases like EGFR, results in a favorable safety profile. This document provides a comprehensive technical overview of **branebrutinib**, detailing its mechanism of action, selectivity, pharmacokinetic and pharmacodynamic properties, and summarizing key experimental methodologies and clinical findings.

Introduction

Bruton's tyrosine kinase is a non-receptor tyrosine kinase belonging to the Tec family, expressed in most hematopoietic cells, excluding T cells and terminally differentiated plasma cells.[1][2] It is an essential enzyme in signaling pathways downstream of the B-cell receptor and Fc receptors, which are critical for the proliferation, differentiation, and survival of B-lymphocytes and the activation of myeloid cells.[2][3] Dysregulation of BTK signaling is implicated in the pathophysiology of various B-cell cancers and autoimmune disorders like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[2][4]



Branebrutinib (BMS-986195) was developed as a covalent, irreversible inhibitor designed for high potency, selectivity, and rapid in vivo inactivation of BTK.[3] It covalently modifies a cysteine residue (Cys481) in the ATP-binding pocket of BTK, leading to its inactivation.[5][6] This mechanism provides durable pharmacodynamic effects that are uncoupled from the drug's short plasma half-life.[7] This guide consolidates preclinical and clinical data to serve as a technical resource for professionals in the field.

Mechanism of Action and Signaling Pathways

Branebrutinib exerts its therapeutic effect by blocking the catalytic activity of BTK. This inhibition disrupts the signal transduction cascade downstream of key immune receptors.

B-Cell Receptor (BCR) Signaling Pathway

Upon antigen binding, the BCR initiates a signaling cascade involving LYN-mediated phosphorylation of ITAMs, which recruits and activates SYK. BTK is subsequently recruited to the plasma membrane and activated, leading to the phosphorylation of phospholipase Cγ2 (PLCγ2). Activated PLCγ2 generates the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which trigger calcium mobilization and activate downstream pathways like NF-κB and MAPK, ultimately promoting B-cell survival, proliferation, and activation.[4][8] **Branebrutinib**'s inhibition of BTK halts this entire cascade.



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B-Cell Receptor (BCR) Signaling Inhibition by **Branebrutinib**.



Fc Receptor (FcR) Signaling Pathway

In myeloid cells such as macrophages and mast cells, BTK is a critical component of the signaling pathway for Fc receptors (e.g., FcyR and Fc ϵ RI).[2][3] Engagement of these receptors by immune complexes leads to BTK-dependent activation of PLC γ 2, triggering the release of pro-inflammatory cytokines and chemokines (e.g., TNF- α) and mediating cellular functions like degranulation.[5] **Branebrutinib** blocks these inflammatory processes by inhibiting BTK.



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Fc Receptor (FcR) Signaling Inhibition by Branebrutinib.

Potency and Selectivity

Branebrutinib demonstrates exceptional potency against BTK and high selectivity across the kinome, which is critical for minimizing off-target effects.

In Vitro Potency

The inhibitory activity of **branebrutinib** was determined using various in vitro assays. In a recombinant enzyme assay, it showed sub-nanomolar potency. This potent activity was confirmed in cell-based assays, where it effectively inhibited BCR-stimulated pathways.[6]



Assay Type	Target/Endpoint	IC50 Value
Recombinant Enzyme Assay	ВТК	0.1 nM[6]
Human Whole Blood Assay	BTK Inactivation	5 nM[6]
Human Whole Blood Assay	BCR-stimulated CD69 Expression on B-cells	11 nM[6]
Cell-based Assay	FcyR-dependent TNF-α Production	Similar to BCR-dependent endpoints[5]

Kinase Selectivity

Branebrutinib's selectivity was profiled against a large panel of kinases. It showed remarkable selectivity for BTK over other kinases, a key differentiator from less selective inhibitors that can cause side effects through inhibition of kinases like EGFR.[6][7]

Kinase	IC ₅₀ (nM)	Selectivity vs. BTK (Fold)
ВТК	0.1	1
TEC	0.9	9[6]
BMX	1.5	15[6]
TXK	9.0	90[6]
Other Kinases (240+)	>500 nM	>5000[5][7]

Pharmacokinetics and Pharmacodynamics

The clinical profile of **branebrutinib** is defined by its rapid absorption and elimination, combined with a durable pharmacodynamic effect due to its covalent binding mechanism. Data is derived from a Phase I study in healthy participants (NCT02705989).[7]

Pharmacokinetics (PK)

Branebrutinib is rapidly absorbed after oral administration, with plasma concentrations peaking within an hour and declining to undetectable levels within 24 hours. No accumulation



was observed with multiple daily doses.[7]

Parameter	Value (Single and Multiple Doses)
Time to C _{max} (T _{max})	~1 hour[7]
Plasma Half-life (t1/2)	1.2–1.7 hours[7]
Accumulation	None observed[7]
Exposure	Dose-proportional[7]

Pharmacodynamics (PD)

Despite its short plasma half-life, **branebrutinib** achieves rapid, high, and sustained BTK occupancy. A single 10 mg dose is sufficient to achieve nearly 100% BTK occupancy. This occupancy decays slowly over time, driven by the resynthesis rate of the BTK protein, ensuring prolonged target inhibition.[7]

Parameter	Value
BTK Occupancy (single 10 mg dose)	~100%[7]
BTK Occupancy Half-life	115–154 hours[9]

Clinical Studies

Branebrutinib has been evaluated in Phase I and Phase II clinical trials.

Phase I Study in Healthy Volunteers (NCT02705989)

This randomized, placebo-controlled, single- and multiple-ascending dose study assessed the safety, PK, and PD of **branebrutinib**.[7]

- Design: Single Ascending Dose (SAD) cohorts received 0.3 mg to 30 mg. Multiple Ascending
 Dose (MAD) cohorts received 0.3 mg to 10 mg daily for 14 days.[7]
- Safety: Branebrutinib was well tolerated. Most adverse events were mild to moderate.
 Notably, rashes typical of EGFR inhibition were not observed, consistent with its high



selectivity.[7]

PK/PD: The study confirmed the rapid absorption, short plasma half-life, and durable BTK occupancy, supporting its potential for development in immune-mediated diseases.

Phase II Study in Autoimmune Diseases (NCT04186871)

This study was designed to evaluate the efficacy and safety of **branebrutinib** in patients with active RA, SLE, or Primary Sjögren's Syndrome (pSS).[10] The study was initiated but was later terminated prematurely.[8] The planned dose for the SLE sub-study was 9 mg once daily. [8] Due to the early termination, comprehensive efficacy data, such as ACR20/50/70 response rates, are not available from this study.

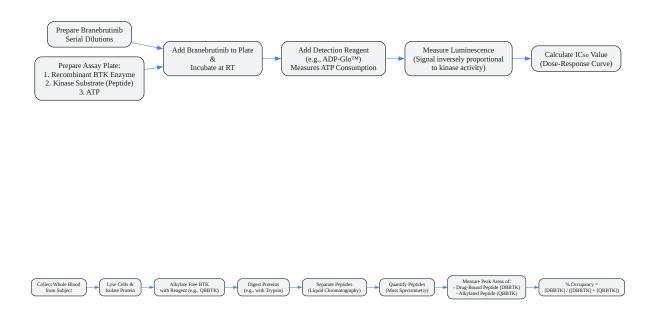
Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of key findings. The following sections describe the principles of the core assays used in the development of **branebrutinib**.

In Vitro BTK Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the kinase activity of BTK.





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